Cas no 98569-63-2 (1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone)
![1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone structure](https://de.kuujia.com/scimg/cas/98569-63-2x500.png)
98569-63-2 structure
Produktname:1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone
1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Bis(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methane
- 1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone
- 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl]ethanone
- CHEBI:6657
- DTXSID70243720
- 98569-63-2
- Mallotophenone
- CHEMBL504060
- YV44LJT547
- 1,1'-(METHYLENEBIS(2,6-DIHYDROXY-4-METHOXY-5-METHYL-3,1-PHENYLENE))BIS(ETHANONE)
- AC1L44JQ
- 5-Methylene-bis-2,6-dihydroxy-3-methyl-4-methoxyacetophenone
- 1-{3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methylphenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methylphenyl}ethan-1-one
- CTK3I8167
- Ethanone, 1,1'-[methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene)]bis-
- 1-[3-[(3-acetyl-2,4-dihydroxy-6-methoxy-5-methyl-phenyl)methyl]-2,6-dihydroxy-4-methoxy-5-methyl-phenyl]ethanone
- C10708
- UNII-YV44LJT547
- Ethanone, 1,1'-(methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene))bis-
- Q15426202
- 1,1'-[methylenebis(2,6-dihydroxy-4-methoxy-5-methyl-3,1-phenylene)]bis-ethanone
-
- Inchi: InChI=1S/C21H24O8/c1-8-16(24)14(10(3)22)18(26)12(20(8)28-5)7-13-19(27)15(11(4)23)17(25)9(2)21(13)29-6/h24-27H,7H2,1-6H3
- InChI-Schlüssel: JXSPGOIAWPYMGS-UHFFFAOYSA-N
- Lächelt: CC1=C(C(=C(C(=C1OC)CC2=C(C(=C(C(=C2O)C(=O)C)O)C)OC)O)C(=O)C)O
Berechnete Eigenschaften
- Genaue Masse: 404.147
- Monoisotopenmasse: 404.147
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 29
- Anzahl drehbarer Bindungen: 6
- Komplexität: 545
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 134Ų
Experimentelle Eigenschaften
- Dichte: 1.32
- Siedepunkt: 634.6°C at 760 mmHg
- Flammpunkt: 221.4°C
- Brechungsindex: 1.61
1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone Verwandte Literatur
-
Yaqin Fan,Jingjing Shen,Zhi Liu,Kunyu Xia,Weiming Zhu,Peng Fu Nat. Prod. Rep. 2022 39 1305
-
Inder Pal Singh,Sandip B. Bharate Nat. Prod. Rep. 2006 23 558
-
Yee Lin Phang,Song Liu,Changwu Zheng,Hongxi Xu Nat. Prod. Rep. 2022 39 1766
98569-63-2 (1,1'-[methanediylbis(2,6-dihydroxy-4-methoxy-5-methylbenzene-3,1-diyl)]diethanone) Verwandte Produkte
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
Empfohlene Lieferanten
PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

pengshengyue
Gold Mitglied
CN Lieferant
Großmenge

Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz

BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
CN Lieferant
Reagenz
